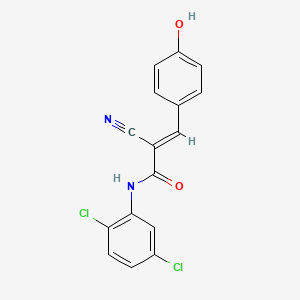
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide, also known as DCPP, is a chemical compound that has gained significant attention in scientific research. DCPP is a synthetic compound that belongs to the class of organic compounds known as enamides. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide involves its ability to inhibit the activity of various enzymes and signaling pathways that are involved in the inflammatory response. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide has been found to exhibit potent antioxidant properties, which help to reduce oxidative stress and prevent cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, it exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. However, there are also limitations to its use in lab experiments. (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide has not been extensively studied in vivo, and its long-term effects on human health are not yet known.
Orientations Futures
There are several future directions for research on (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide. One potential avenue of research is to study its effects on other inflammatory diseases such as inflammatory bowel disease and psoriasis. Additionally, further research is needed to determine the long-term effects of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide on human health. Finally, research is needed to determine the optimal dosage and route of administration for (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide in order to maximize its therapeutic potential.
Méthodes De Synthèse
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzonitrile with 4-hydroxyacetophenone in the presence of a base. The resulting product is then subjected to a condensation reaction with ethyl cyanoacetate in the presence of a catalyst. The final product, (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide, is obtained through the hydrolysis of the ethyl ester group.
Applications De Recherche Scientifique
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and multiple sclerosis.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-3-6-14(18)15(8-12)20-16(22)11(9-19)7-10-1-4-13(21)5-2-10/h1-8,21H,(H,20,22)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMINHIDYRFBFCH-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



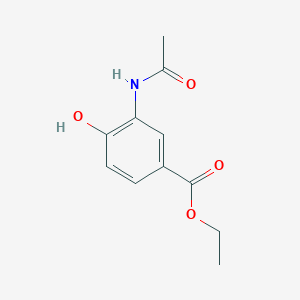
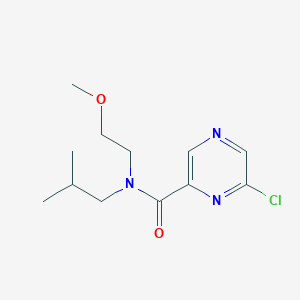
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2457277.png)
![3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2457280.png)

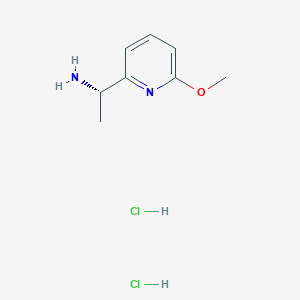
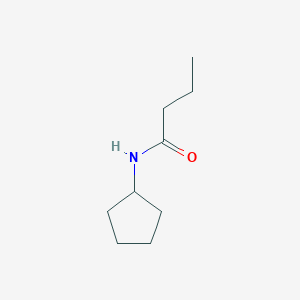
![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2457287.png)
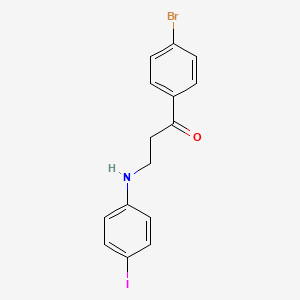

![[1-(2,3-Dihydro-1H-inden-5-yl)-5-methyltriazol-4-yl]methanol](/img/structure/B2457291.png)
![Methyl 4-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2457292.png)